a-Tosylbenzyl isocyanide
Description
Contextualization within Isocyanide Chemistry
Isocyanides, also known as isonitriles, are a class of organic compounds containing the -N≡C functional group. frontiersin.org Their chemistry is rich and distinct from that of their isomeric nitriles (-C≡N). The carbon atom in the isocyanide group is divalent and exhibits both nucleophilic and electrophilic character, making it a highly versatile C1 building block in synthesis. frontiersin.orgrsc.org This dual reactivity is central to their utility, particularly in multicomponent reactions (MCRs), where multiple starting materials combine in a single step to form a complex product. nih.govbeilstein-journals.org
Key reactions that define the utility of isocyanides include:
The Passerini Reaction: A three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce α-acyloxy carboxamides. beilstein-journals.orgwikipedia.orgorganic-chemistry.org
The Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield α-acylamino amides. nih.govbeilstein-journals.orgnih.gov
The van Leusen Reaction: The reaction of tosylmethyl isocyanide (TosMIC) or its derivatives with aldehydes or imines to form oxazoles and imidazoles, respectively. nrochemistry.comwikipedia.org
α-Tosylbenzyl isocyanide is a specialized isocyanide reagent. It is a derivative of the foundational TosMIC. smolecule.com The electron-withdrawing tosyl (p-toluenesulfonyl) group significantly increases the acidity of the α-proton (the proton on the carbon between the isocyanide and the sulfonyl group), facilitating its deprotonation under basic conditions. wikipedia.orgorganic-chemistry.org The resulting carbanion is a key intermediate in many of its reactions. The benzyl (B1604629) group attached to the same carbon atom introduces steric bulk and electronic effects, modulating the reagent's reactivity and enabling the synthesis of products with a phenyl substituent at a key position. vulcanchem.comnih.gov
Table 1: Comparison of Isocyanide Reagents in Multicomponent Reactions
| Reagent | Key Feature | Common Applications | Resulting Structure |
|---|---|---|---|
| Simple Isocyanides (e.g., tert-Butyl isocyanide) | Basic isocyanide reactivity | Passerini, Ugi reactions | Varied amides |
| Tosylmethyl isocyanide (TosMIC) | Acidic α-proton, tosyl as a leaving group | van Leusen reaction, nitrile synthesis | Oxazoles, imidazoles, nitriles wikipedia.orgorganic-chemistry.org |
| α-Tosylbenzyl isocyanide | Acidic α-proton, tosyl leaving group, benzyl substituent | van Leusen imidazole (B134444) synthesis | 1,4,5-trisubstituted imidazoles nih.govresearchgate.net |
Historical Development and Significance as a Synthetic Reagent
The development of tosylmethyl isocyanide (TosMIC) by the van Leusen group in the 1970s was a pivotal moment for the field. orgsyn.orgacs.org They demonstrated its utility as a versatile synthon, particularly in the synthesis of heterocycles like imidazoles and oxazoles, and in the conversion of ketones to nitriles. nrochemistry.comwikipedia.orgorganic-chemistry.org
Building on this foundation, substituted TosMIC reagents like α-Tosylbenzyl isocyanide were developed to provide access to more complex and substituted molecular frameworks. orgsyn.org A common and efficient method for preparing α-Tosylbenzyl isocyanide involves a two-step process starting from benzaldehyde. orgsyn.org
Synthesis of α-Tosylbenzyl isocyanide
Formation of the Formamide (B127407): Benzaldehyde is reacted with formamide and chlorotrimethylsilane (B32843), followed by the addition of p-toluenesulfinic acid to produce the intermediate N-(α-tosylbenzyl)formamide. orgsyn.org
Dehydration: The N-(α-tosylbenzyl)formamide is then dehydrated using a reagent like phosphorus oxychloride in the presence of a base such as triethylamine (B128534) to yield the final α-Tosylbenzyl isocyanide product. orgsyn.org
This synthetic route provides reliable access to the reagent, which has become significant for its ability to generate highly substituted heterocyclic systems that are of interest in medicinal chemistry and materials science. chemimpex.comorgsyn.org
Table 2: Key Milestones in Isocyanide Chemistry
| Year | Discovery/Development | Significance | Reference(s) |
|---|---|---|---|
| 1859 | First synthesis of an isocyanide (allyl isocyanide) by Lieke. | Marks the beginning of isocyanide chemistry. | nih.gov |
| 1921 | Mario Passerini describes the three-component reaction bearing his name. | Establishes one of the first and most important isocyanide-based MCRs. | beilstein-journals.orgwikipedia.org |
| 1958 | General availability of isocyanides through dehydration of formylamines. | Made isocyanides widely accessible reagents for organic synthesis. | nih.gov |
| 1959 | Ivar Ugi reports the four-component reaction (U-4CR). | Introduces another cornerstone MCR for creating peptide-like structures. | beilstein-journals.org |
| 1977 | The van Leusen group reports the synthesis of nitriles from ketones using TosMIC. | Establishes TosMIC as a key reagent and details the van Leusen reaction. | wikipedia.orgacs.org |
| 2003 | An efficient, scalable synthesis for α-Tosylbenzyl isocyanide is published in Organic Syntheses. | Provides broad access to this important substituted TosMIC derivative. | orgsyn.orge-bookshelf.de |
Role as a Privileged Building Block in Complex Molecular Architectures
α-Tosylbenzyl isocyanide serves as a privileged building block, particularly for the synthesis of 1,4,5-trisubstituted imidazoles. nih.govresearchgate.net Imidazoles are a core structural motif in many biologically active compounds and pharmaceuticals. The van Leusen imidazole synthesis, which utilizes an α-substituted TosMIC reagent like α-Tosylbenzyl isocyanide, is a powerful method for constructing this heterocyclic system. nih.govirjmets.com
In a typical van Leusen imidazole synthesis, α-Tosylbenzyl isocyanide reacts with an aldimine (formed in situ from an aldehyde and an amine) under basic conditions. nih.govacs.org The reaction proceeds via a [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid, to furnish the imidazole ring. nih.gov The use of α-Tosylbenzyl isocyanide specifically introduces a phenyl group at the 4-position of the resulting imidazole ring. nih.govresearchgate.net
Research Findings:
Synthesis of 1,4,5-Trisubstituted Imidazoles: Research has shown that α-Tosylbenzyl isocyanide can react with various aldimines to form 1,4,5-trisubstituted imidazoles. nih.govacs.org This methodology is highly valued for its ability to construct sterically hindered imidazoles that are difficult to access through other routes. acs.org
Use in Cascade Reactions: The reagent has been employed in sequential reaction protocols. For instance, a van Leusen reaction using α-Tosylbenzyl isocyanide can be followed by a subsequent cyclization, such as an enyne metathesis, to build even more complex, fused heterocyclic systems. nih.gov
Synthesis of Benzotriazines: In more recent developments, the acidic proton and leaving group characteristics of TosMIC derivatives, including those derived from 2-azidobenzaldehydes, have been exploited in novel heterocyclization reactions to form 1,2,3-benzotriazines. acs.org This expands the utility of these reagents beyond traditional MCRs.
The ability of α-Tosylbenzyl isocyanide to efficiently generate complex and diverse molecular scaffolds, especially substituted imidazoles, solidifies its role as a privileged building block in advanced organic synthesis. chemimpex.comnih.gov
Table 3: Applications of α-Tosylbenzyl Isocyanide in Synthesis
| Reaction Type | Reactants | Product Class | Significance | Reference(s) |
|---|---|---|---|---|
| van Leusen Imidazole Synthesis | Aldimine, Base | 1,4,5-Trisubstituted Imidazole | Direct route to highly substituted imidazoles with a phenyl group at C4. | nih.govacs.org |
| Sequential van Leusen/Enyne Metathesis | Aldehyde, Alkenyl/Alkynyl Amine, Base | Fused Bicyclic Imidazoles | Rapid construction of complex, polycyclic nitrogen heterocycles. | nih.gov |
| Intramolecular Heterocyclization | 2-Azido-α-tosylbenzyl isocyanide derivative, Nucleophilic Base | 4-Substituted-1,2,3-Benzotriazines | Novel pathway to six-membered azaheterocycles. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCBVOPJSHLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-66-2 | |
| Record name | Isocyano(phenyl)methyl 4-methylphenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for α Tosylbenzyl Isocyanide and Its Derivatives
Advanced Synthetic Routes
Advanced synthetic strategies for α-tosylbenzyl isocyanide focus on improving efficiency, yield, and substrate scope. These routes can be broadly categorized into multi-step preparations involving key intermediates and more streamlined one-pot syntheses.
Multi-Step Preparations from Precursors
Traditional and well-established routes to α-tosylbenzyl isocyanide involve the initial synthesis of a formamide (B127407) precursor, which is subsequently dehydrated to yield the target isocyanide. This two-step approach allows for the isolation and purification of the intermediate, ensuring a high-purity final product.
A robust and high-yielding method for preparing the crucial intermediate, N-(α-tosylbenzyl)formamide, has been developed as an improvement over previous methods that suffered from low yields and long reaction times. orgsyn.org This process involves a multi-component reaction between an aldehyde, formamide, and p-toluenesulfinic acid.
The synthesis begins with the reaction of benzaldehyde, formamide, and chlorotrimethylsilane (B32843) in a solvent mixture of acetonitrile (B52724) and toluene (B28343). orgsyn.org After heating, p-toluenesulfinic acid is added to the mixture. The reaction proceeds to form N-(α-tosylbenzyl)formamide, which precipitates as a white solid upon cooling and addition of water. orgsyn.org This procedure provides the formamide intermediate in high yields, typically between 85-94%. orgsyn.org
The generality of this method for preparing substituted formamides is a key advantage, providing access to a variety of substituted TosMIC reagents. orgsyn.org
Table 1: Preparation of Substituted N-(α-Tosyl)arylmethyl Formamides
| Aryl Group (Ar) | Yield (%) |
|---|---|
| Phenyl | 94 |
| 4-Fluorophenyl | 95 |
| 4-Chlorophenyl | 97 |
| 4-Bromophenyl | 91 |
| 4-Nitrophenyl | 94 |
| 4-Methoxyphenyl | 95 |
| 2-Thienyl | 91 |
Data sourced from Organic Syntheses, 2000, 77, 198. orgsyn.org
The final step in this multi-step sequence is the dehydration of the N-(α-tosylbenzyl)formamide intermediate to the corresponding isocyanide. orgsyn.org The most common and effective method for this transformation is the Ugi method, which utilizes phosphorus oxychloride (POCl₃) in the presence of a base. organic-chemistry.orgnih.gov
In a typical procedure, N-(α-tosylbenzyl)formamide is dissolved in a solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org Phosphorus oxychloride is added, and the solution is cooled. A tertiary amine base, typically triethylamine (B128534), is then added slowly while maintaining a low temperature. orgsyn.org After the reaction is complete, an aqueous workup is performed to isolate the product. The crude α-tosylbenzyl isocyanide is then purified, often by crystallization, to yield the final product in yields of 70-76%. orgsyn.org
While phosphorus oxychloride is widely used, other dehydrating agents have been investigated for the conversion of formamides to isocyanides, including p-toluenesulfonyl chloride (p-TsCl) and a combination of triphenylphosphine (B44618) (PPh₃) and iodine. semanticscholar.org These alternative reagents are explored to develop greener and more sustainable synthesis protocols. semanticscholar.org
One-Pot Synthetic Strategies
To improve efficiency and reduce the need for isolating intermediates, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedural operation, saving time and resources.
One such strategy allows for the synthesis of tertiary and benzylic isocyanides directly from the corresponding alcohols without the isolation of the formamide precursor. organic-chemistry.org The process involves three sequential steps in the same reaction vessel:
A modified Ritter-type reaction between an alcohol and trimethylsilyl (B98337) cyanide (TMSCN) using a Brønsted acid like methanesulfonic acid.
Neutralization of the reaction mixture with a base, such as triethylamine.
Dehydration using a dehydrating agent, for instance, tosyl chloride in the presence of pyridine. organic-chemistry.org
This one-pot method has proven effective for a range of benzylic alcohols, demonstrating good to excellent yields and tolerance for various functional groups. organic-chemistry.org
Table 2: One-Pot Synthesis of Benzylic Isocyanides from Alcohols
| Alcohol Precursor | Isocyanide Product | Yield (%) |
|---|---|---|
| Diphenylmethanol | Benzhydryl isocyanide | 81 |
| 1-Phenylethanol | 1-Phenylethyl isocyanide | 65 |
| 1-(4-Methoxyphenyl)ethanol | 1-(4-Methoxyphenyl)ethyl isocyanide | 75 |
| 1-(4-Chlorophenyl)ethanol | 1-(4-Chlorophenyl)ethyl isocyanide | 72 |
Data sourced from Synthesis, 2011, 3997-4002. organic-chemistry.org
Novel Approaches for Tertiary and Benzylic Isocyanides
Research into isocyanide synthesis continues to produce novel methodologies. A convenient method for preparing benzylic isocyanides involves the reaction of benzyl (B1604629) halides with silver salts (such as AgBF₄ or AgOTf) and trimethylsilyl cyanide (TMSCN). organic-chemistry.org The subsequent cleavage of the carbon-silicon bond affords the desired isocyanide in high yields. organic-chemistry.org This approach avoids the traditional formamide dehydration route.
For the synthesis of sterically hindered tertiary isocyanides, which can be challenging to prepare via formamide dehydration due to low yields, nucleophilic isocyanation methods provide a valuable alternative. nih.govacs.org One innovative approach involves the SnCl₄-catalyzed nucleophilic isocyanation of cyclopropyl (B3062369) ethers. This reaction proceeds with a complete inversion of configuration at the quaternary carbon stereocenter, enabling the synthesis of tertiary alkyl isonitriles with high diastereopurity. nih.govacs.org
Scalable Synthesis and Process Optimization
The utility of α-tosylbenzyl isocyanide and its analogs in pharmaceutical and materials science necessitates the development of scalable and optimized synthetic processes. The multi-step synthesis via the N-(α-tosylbenzyl)formamide intermediate has been successfully implemented on a large scale. organic-chemistry.org For instance, the synthesis of a related TOSMIC derivative was achieved on a scale of several hundred kilograms using a similar multi-component reaction to form the formamide, followed by the Ugi dehydration method. organic-chemistry.org
Process optimization often focuses on using inexpensive and readily available starting materials, simplifying procedures, and achieving high yields to enhance the potential for industrial production. researchgate.net The described multi-component synthesis of the formamide intermediate is advantageous in this regard, as it employs low-priced starting materials and demonstrates high efficiency. orgsyn.orgresearchgate.net Further optimization can involve fine-tuning reaction conditions such as solvent choice, temperature, and reaction time to maximize yield and purity while minimizing waste and production costs. researchgate.net The development of solvent-free or more sustainable protocols, for example by using triethylamine as both a base and a solvent in the dehydration step, represents a significant step towards greener and more practicable large-scale synthesis. nih.gov
Industrial Production Considerations
While detailed industrial-scale production data for α-tosylbenzyl isocyanide is not extensively published, an analysis of the established laboratory synthesis allows for the consideration of factors relevant to large-scale manufacturing. A key aspect of a viable industrial process is the use of cost-effective and readily available starting materials. The synthesis of a related key intermediate for the drug fexuprazan, which also involves a tosylmethyl isocyanide derivative, highlights the potential for industrial production when utilizing inexpensive raw materials, leading to a high-yield and straightforward procedure. jocpr.com
For the synthesis of α-tosylbenzyl isocyanide itself, the starting materials—benzaldehyde, formamide, p-toluenesulfinic acid, and chlorotrimethylsilane—are common industrial chemicals. The solvents employed, such as toluene and ethyl acetate, are also standard in industrial settings. However, the use of phosphorus oxychloride as a dehydrating agent in the final step presents challenges for industrial scale-up due to its corrosive nature and the formation of phosphoric acid byproducts, which require neutralization and disposal.
Alternative, less hazardous dehydrating agents could be explored for industrial applications. For instance, p-toluenesulfonyl chloride (p-TsCl) has been investigated as a less toxic and more stable alternative to phosphorus oxychloride for the synthesis of other isocyanides, offering a simplified reaction protocol and work-up. The choice of base is also a critical consideration; triethylamine is commonly used, but its recovery and recycling would be necessary to improve the economic and environmental profile of an industrial process.
The reaction conditions, including temperature control, are crucial for both safety and yield optimization on a large scale. The exothermic nature of the dehydration step requires efficient heat management to prevent side reactions and ensure product stability. Furthermore, the isolation and purification of the final product, which is a solid, would likely involve crystallization and filtration, standard unit operations in industrial chemical manufacturing.
Impurity Conversion and Atom Economy Enhancement
Improving the efficiency and environmental footprint of chemical syntheses is a central goal in modern chemistry, with atom economy being a key metric. Atom economy measures the proportion of reactant atoms that are incorporated into the desired product. An analysis of the synthesis of α-tosylbenzyl isocyanide reveals opportunities for enhancing its atom economy.
The dehydration of N-(α-tosylbenzyl)formamide using phosphorus oxychloride and triethylamine generates significant byproducts. The reaction stoichiometry is as follows:
3 R-NHCHO + POCl₃ + 6 Et₃N → 3 R-NC + H₃PO₃ + 6 Et₃N·HCl
where R = α-tosylbenzyl.
In this reaction, a substantial portion of the mass of the reagents ends up in the triethylamine hydrochloride salt and phosphorous acid, which are not incorporated into the final product. This inherently lowers the atom economy of this step.
To enhance the atom economy, alternative synthetic routes that minimize the formation of byproducts could be explored. Catalytic dehydration methods, for example, would represent a significant improvement over the use of stoichiometric dehydrating agents. While not specifically documented for α-tosylbenzyl isocyanide, the development of such catalytic systems is an active area of research in organic synthesis.
The following table provides a summary of the reactants and their roles in the synthesis of α-tosylbenzyl isocyanide, highlighting aspects relevant to industrial production and atom economy.
| Reactant | Role | Industrial Consideration | Atom Economy Impact |
| Benzaldehyde | Starting Material | Readily available, relatively inexpensive. | Incorporated into the product backbone. |
| Formamide | Starting Material | Commodity chemical. | Source of the formamide group in the intermediate. |
| p-Toluenesulfinic acid | Starting Material | Can be prepared from its sodium salt. | Incorporated into the product structure. |
| Chlorotrimethylsilane | Reagent | Commonly used, but generates chloride waste. | Acts as a water scavenger, not incorporated into the final product. |
| Phosphorus oxychloride | Dehydrating Agent | Corrosive, generates significant byproduct. | Stoichiometric use leads to poor atom economy. |
| Triethylamine | Base | Standard industrial base, but requires recovery. | Forms a salt byproduct, reducing atom economy. |
Mechanistic Studies of α Tosylbenzyl Isocyanide Reactions
Fundamental Reaction Mechanisms
The reactivity of α-tosylbenzyl isocyanide is governed by the interplay of its three key functional components: the isocyanide group, the acidic α-carbon, and the tosyl group which acts as both an activating group and a good leaving group.
The isocyanide group (–N⁺≡C⁻) is central to the unique reactivity of α-tosylbenzyl isocyanide. Its electronic structure can be described by two main resonance structures, one with a triple bond and another with a double bond, which imparts a carbene-like character to the carbon atom. wikipedia.org This distinct feature allows the isocyanide to engage in a variety of reactions, most notably α-addition reactions, where it can react with both a cation and an anion at the same carbon atom. nih.govthieme-connect.de
The isocyanide carbon's dual nature, acting initially as a nucleophile and then as an electrophile, is a key driver for its participation in numerous chemical transformations. rkmvccrahara.org This reactivity is harnessed in multicomponent reactions and cycloadditions. The linear geometry of the isocyanide group, with a C-N distance of approximately 115.8 pm, is also a significant feature. wikipedia.org Spectroscopically, it is characterized by a strong IR absorption between 2110 and 2165 cm⁻¹. wikipedia.org
The proton on the carbon atom situated between the tosyl (p-toluenesulfonyl) and isocyanide groups is notably acidic. acs.orgorganic-chemistry.org This heightened acidity is a direct consequence of the powerful electron-withdrawing effects of both adjacent functional groups. The sulfonyl group, in particular, significantly enhances the acidity of the α-proton, facilitating its removal by a base. organic-chemistry.org
Upon deprotonation, a stabilized carbanion is formed. thieme-connect.de This anion serves as a potent nucleophile and is a key intermediate in many of the reactions involving α-tosylbenzyl isocyanide. The stability of this anion allows it to react with a wide array of electrophiles, including aldehydes, ketones, imines, and alkyl halides, leading to the formation of new carbon-carbon bonds. thieme-connect.descripps.edu This facile generation of a reactive carbanion is a cornerstone of the synthetic utility of α-tosylbenzyl isocyanide and its derivatives.
Detailed Mechanistic Pathways of Key Transformations
The unique structural features of α-tosylbenzyl isocyanide enable its participation in several important synthetic transformations, each with a distinct mechanistic pathway.
The Van Leusen imidazole (B134444) synthesis is a powerful method for constructing imidazole rings, which are prevalent in many biologically active molecules. nih.govtsijournals.com The reaction involves the [3+2] cycloaddition of an α-tosylbenzyl isocyanide derivative with an aldimine. nih.govtsijournals.com
The generally accepted mechanism proceeds through the following key steps:
Deprotonation: The reaction is initiated by the deprotonation of the acidic α-carbon of α-tosylbenzyl isocyanide by a base, forming the corresponding nucleophilic anion. wikipedia.org
Nucleophilic Attack: The generated anion then undergoes a nucleophilic attack on the electrophilic carbon of the aldimine double bond. organic-chemistry.org
Cyclization: This is followed by an intramolecular 5-endo-dig cyclization, where the nitrogen of the isocyanide group attacks the imine nitrogen, forming a five-membered ring intermediate, a 4-tosyl-2-imidazoline. nih.govtsijournals.comwikipedia.org
Elimination: The final step involves the elimination of p-toluenesulfinic acid from this intermediate. This elimination leads to the formation of a double bond within the ring, resulting in aromatization and the formation of the stable 1,4,5-trisubstituted imidazole product. nih.govorganic-chemistry.org
This reaction can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgorganic-chemistry.org
Table 1: Key Steps in the Van Leusen Imidazole Synthesis
| Step | Description | Intermediate/Product |
| 1 | α-Deprotonation of α-tosylbenzyl isocyanide | Stabilized Carbanion |
| 2 | Nucleophilic addition to aldimine | Adduct |
| 3 | 5-endo-dig Cyclization | 4-Tosyl-2-imidazoline |
| 4 | Elimination of p-toluenesulfinic acid | 1,4,5-Trisubstituted Imidazole |
α-Tosylbenzyl isocyanide derivatives are also capable of undergoing intramolecular heterocyclization reactions to form various heterocyclic systems. A notable example is the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govtsijournals.comwikipedia.orgtriazines from 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. acs.orgorganic-chemistry.orgresearchgate.net
The proposed mechanism for this transformation, supported by DFT calculations, involves: acs.orgorganic-chemistry.org
α-Deprotonation: A base removes the acidic proton from the TosMIC moiety. acs.orgorganic-chemistry.org
Intramolecular Nucleophilic Attack: The resulting anion performs a nucleophilic attack on the electrophilic terminal nitrogen of the adjacent azide (B81097) group. acs.orgorganic-chemistry.org
Cyclization and Tosyl Group Elimination: This attack initiates a cyclization process that leads to the expulsion of the tosyl group. acs.orgorganic-chemistry.org
Nucleophilic Substitution: A second equivalent of an alkoxide or aryloxide then acts as a nucleophile, attacking the carbon of the isocyanide group, which subsequently acts as a leaving group to yield the final benzotriazine product. acs.org
This methodology provides an efficient route to the 1,2,3-benzotriazine (B1250035) scaffold under basic conditions, avoiding the need for harsh reaction environments or metal catalysis. acs.orgconsensus.app
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.govscispace.com α-Tosylbenzyl isocyanide and related isocyanides are exceptionally valuable building blocks in MCRs, such as the Ugi and Passerini reactions. beilstein-journals.orgbeilstein-journals.org
The core mechanistic feature of these isocyanide-based MCRs is the initial α-addition of the isocyanide to an electrophilic intermediate, which is typically an iminium or oxonium ion. nih.gov
Ugi Four-Component Reaction (U-4CR): In the Ugi reaction, an amine and a carbonyl compound first condense to form an imine (or iminium ion). The isocyanide then adds to this imine to form a nitrilium ion intermediate. This reactive intermediate is subsequently trapped by a carboxylic acid, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product. beilstein-journals.orgbeilstein-journals.orgnih.gov
Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide. The generally accepted mechanism suggests that the carbonyl and carboxylic acid form a hydrogen-bonded adduct. The isocyanide then undergoes α-addition to the electrophilic carbonyl carbon and the nucleophilic oxygen of the acid. A final rearrangement of this α-adduct yields the α-acyloxy amide product. beilstein-journals.orgnih.gov
The participation of α-tosylbenzyl isocyanide in these reactions allows for the rapid assembly of complex, drug-like molecules from simple starting materials. scispace.com
Table 2: Comparison of Ugi and Passerini Reaction Mechanisms
| Feature | Ugi Reaction (U-4CR) | Passerini Reaction (P-3CR) |
| Components | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Carbonyl, Carboxylic Acid, Isocyanide |
| Key Intermediate | Nitrilium ion | α-Adduct |
| Final Product | α-Acylamino amide | α-Acyloxy amide |
| Initial Step | Imine formation | Adduct formation between carbonyl and acid |
Palladium-Catalyzed Insertion Reactions
The general mechanism for palladium-catalyzed isocyanide insertion reactions provides a foundational understanding of how α-tosylbenzyl isocyanide likely participates in such transformations. The catalytic cycle typically commences with the oxidative addition of an organic halide to a palladium(0) complex, forming an organopalladium(II) halide. This is followed by the crucial step of isocyanide insertion into the palladium-carbon bond.
The insertion of an isocyanide into an organopalladium complex is a well-established process that proceeds via a 1,1-migratory insertion. This step involves the migration of the organic group from the palladium center to the carbon atom of the isocyanide ligand. This insertion results in the formation of an imidoyl-palladium complex. The catalytic cycle is then completed by subsequent steps such as transmetalation, reductive elimination, or other coupling reactions, which regenerate the palladium(0) catalyst and yield the final product.
In the context of α-tosylbenzyl isocyanide, the presence of the tosyl and benzyl (B1604629) groups introduces specific electronic and steric characteristics that can influence the rate and outcome of the insertion reaction. The electron-withdrawing nature of the tosyl group can affect the nucleophilicity of the isocyanide carbon, while the bulky benzyl group can introduce steric hindrance.
A plausible mechanistic pathway for the palladium-catalyzed insertion of α-tosylbenzyl isocyanide into an aryl halide can be outlined as follows:
Oxidative Addition: An aryl halide (Ar-X) reacts with a Pd(0) complex to form an arylpalladium(II) complex (Ar-Pd-X).
Isocyanide Coordination: The α-tosylbenzyl isocyanide coordinates to the arylpalladium(II) complex.
1,1-Migratory Insertion: The aryl group migrates from the palladium to the isocyanide carbon, leading to the formation of an imidoyl-palladium complex.
Subsequent Reactions and Reductive Elimination: The imidoyl-palladium intermediate can then undergo various reactions, such as reaction with a nucleophile, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
For instance, in a three-component reaction involving an aryl halide, α-tosylbenzyl isocyanide, and an amine, the imidoyl-palladium intermediate would react with the amine to form an amidine derivative upon reductive elimination.
While detailed mechanistic studies specifically dissecting the role of the α-tosylbenzyl group are not extensively documented in the available literature, the general principles of palladium-catalyzed isocyanide insertions provide a robust framework for understanding its reactivity.
Kinetic and Thermodynamic Considerations
Detailed kinetic and thermodynamic data for reactions involving α-tosylbenzyl isocyanide are not widely available in the surveyed literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand the factors that would govern its reactions.
The kinetics of the palladium-catalyzed insertion reactions are influenced by several factors, including the nature of the palladium catalyst and ligands, the concentration of reactants, and the reaction temperature. For related systems, such as the disproportionation of p-toluenesulfinic acid, second-order kinetics have been observed. researchgate.net This suggests that the rate-determining step may involve the collision of two reactant molecules. In the context of palladium-catalyzed reactions, the rate could be dependent on the concentration of both the organopalladium complex and the isocyanide.
The thermodynamic feasibility of these reactions is determined by the change in Gibbs free energy (ΔG). The formation of stable products with strong chemical bonds drives the reaction forward. The insertion of an isocyanide into a palladium-carbon bond is generally a thermodynamically favorable process.
Table 1: General Kinetic and Thermodynamic Parameters of Influence
| Parameter | Influence on Reaction |
| Kinetic | |
| Reactant Concentration | Higher concentrations generally lead to faster reaction rates. |
| Temperature | Increased temperature typically increases the reaction rate. |
| Catalyst and Ligands | The choice of catalyst and ligands can significantly affect the rate of oxidative addition and migratory insertion. |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. |
| Thermodynamic | |
| Enthalpy (ΔH) | The formation of stable bonds in the product contributes to a more negative enthalpy change, favoring the reaction. |
| Entropy (ΔS) | Changes in the number of molecules and their degrees of freedom affect the entropy of the system. |
| Gibbs Free Energy (ΔG) | A negative Gibbs free energy change indicates a spontaneous and thermodynamically favorable reaction. |
It is important to note that while these general principles apply, the specific kinetic and thermodynamic parameters for reactions of α-tosylbenzyl isocyanide would require dedicated experimental studies for precise determination.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. For derivatives of Tosylmethyl isocyanide (TosMIC), including α-Tosylbenzyl isocyanide, DFT calculations have been instrumental in understanding reaction pathways, particularly in complex cyclization and multicomponent reactions. researchgate.netresearchgate.net
Researchers employ DFT to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com For instance, in the intramolecular heterocyclization of related 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, DFT calculations were performed to understand the mechanism leading to the formation of benzo[d] researchgate.netresearchgate.netchemrxiv.orgtriazines. researchgate.net Such studies typically involve locating the transition state structures and using Intrinsic Reaction Coordinate (IRC) calculations to confirm that these states connect the intended reactants and products.
The primary goals of these DFT studies include:
Mechanism Clarification: Distinguishing between different possible reaction pathways, such as concerted versus stepwise mechanisms. pku.edu.cn
Reactivity Prediction: Calculating the activation energy barriers for each step, which helps predict the reaction rate and determine the rate-determining step. chemrxiv.org A lower energy barrier corresponds to a more favorable reaction pathway.
Stereo- and Regioselectivity: Understanding why a reaction yields a specific isomer by comparing the activation energies of pathways leading to different products.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of α-Tosylbenzyl isocyanide
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | α-Tosylbenzyl isocyanide + Reagent | 0.0 |
| TS1 | First Transition State | +21.5 |
| Intermediate | Zwitterionic Adduct | -5.2 |
| TS2 | Second Transition State (Ring Closure) | +15.8 |
| Product | Final Cycloadduct | -25.0 |
Molecular Dynamics Simulations and Docking Analyses
While DFT is excellent for studying reaction mechanisms, molecular dynamics (MD) simulations and docking analyses are used to investigate the non-covalent interactions and dynamic behavior of α-Tosylbenzyl isocyanide, particularly in biological or materials science contexts. The development of accurate atomistic models and force fields for isocyanates and related compounds remains a challenge, limiting the widespread application of these methods. mdpi.com However, the potential for these techniques is significant.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment (e.g., solvent or a protein binding pocket). rsc.orgresearchgate.net For α-Tosylbenzyl isocyanide, MD could be used to:
Analyze its conformational preferences in different solvents.
Simulate its approach and interaction with a catalytic surface or the active site of an enzyme. chemrxiv.org
Understand its aggregation behavior or partitioning in multiphase systems.
Docking Analyses: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein. researchgate.net If α-Tosylbenzyl isocyanide were being investigated as an inhibitor of a specific protein, docking studies could:
Identify the most likely binding pose within the protein's active site.
Estimate the strength of the interaction (binding energy or docking score).
Highlight key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the molecule and protein residues.
Table 2: Hypothetical Docking Analysis of α-Tosylbenzyl isocyanide with a Target Protein
| Parameter | Result | Interpretation |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Indicates a favorable binding affinity. |
| Key Interacting Residues | Tyr84, Phe102, Leu120 | Suggests the nature of the binding pocket. |
| Dominant Interactions | π-π stacking (Benzyl ring with Phe102) | Highlights the importance of aromatic groups for binding. |
| Hydrogen Bonds | None | Binding is primarily driven by hydrophobic and aromatic interactions. |
In Silico Design and Scaffold Mimicry (e.g., α-Helix Mimetics)
In silico design involves using computational methods to create novel molecules with specific functions. One advanced application is the design of scaffolds that mimic protein secondary structures, such as α-helices. nih.gov α-Helices are critical mediators of protein-protein interactions (PPIs), and small molecules that can mimic the presentation of key amino acid side chains on one face of a helix are valuable as potential therapeutic agents. nih.govrsc.org
The rigid structure of α-Tosylbenzyl isocyanide, with its defined stereocenter and spatially distinct benzyl (B1604629) and tosyl groups, makes it an interesting starting point or fragment for scaffold mimicry. The central tetrahedral carbon acts as a hub from which the bulky aromatic groups project into space. Computational design strategies could involve modifying this core to create molecules that present functional groups in a spatial arrangement that mimics the i, i+4, and i+7 positions of amino acid side chains on an α-helix. researchgate.net
The design process typically involves:
Identifying the "hot spot" amino acid residues on the target α-helix that are crucial for the protein-protein interaction.
Using the α-Tosylbenzyl isocyanide core as a template.
Computationally modifying the benzyl and tosyl groups to match the physicochemical properties (e.g., size, hydrophobicity, charge) of the target amino acid side chains.
Evaluating the conformational stability and alignment of the designed mimetic with the original helix using molecular modeling software.
Table 3: Structural Analogy for α-Helix Mimicry
| Position on α-Helix | Typical "Hot Spot" Amino Acid | Corresponding Group on a Hypothetical Mimetic |
|---|---|---|
| i | Leucine (hydrophobic) | Modified Alkyl Group |
| i+4 | Phenylalanine (aromatic) | Benzyl Group |
| i+7 | Tyrosine (aromatic, H-bond donor) | Modified p-tolyl Group (e.g., with a hydroxyl) |
Structure-Reactivity Relationship (SRR) Analysis through Computational Methods
Structure-Reactivity Relationship (SRR) analysis aims to understand how a molecule's chemical structure influences its reactivity. Computational methods provide quantitative descriptors that can be correlated with experimental observations. For α-Tosylbenzyl isocyanide, these methods can predict how structural modifications would affect its reactivity in various chemical transformations.
Key computational descriptors used in SRR analysis include:
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) can identify the most nucleophilic or electrophilic sites. The isocyanide carbon is of particular interest.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and with electrophiles/nucleophiles.
Fukui Functions: These DFT-based descriptors are used to model chemical reactivity and predict the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule. nih.gov
Electrostatic Potential (ESP): Mapping the ESP onto the molecule's electron density surface visually identifies regions of positive (electrophilic) and negative (nucleophilic) potential, guiding the understanding of intermolecular interactions. researchgate.net
By systematically modifying the structure of α-Tosylbenzyl isocyanide in silico (e.g., by adding electron-donating or electron-withdrawing substituents to the aromatic rings) and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be established. This allows for the rational design of derivatives with tailored reactivity for specific synthetic applications.
Table 4: Hypothetical SRR Analysis for Substituted α-Tosylbenzyl isocyanides
| Substituent on Benzyl Ring (para-position) | Effect | Predicted Impact on Reactivity with Electrophiles |
|---|---|---|
| -NO₂ (Electron-withdrawing) | Decreases electron density at the isocyanide carbon | Decreased Reactivity |
| -H (Unsubstituted) | Baseline | Baseline Reactivity |
| -OCH₃ (Electron-donating) | Increases electron density at the isocyanide carbon | Increased Reactivity |
Advanced Applications in Research and Development
Synthesis of Complex Bioactive Molecules
The structural attributes of α-tosylbenzyl isocyanide make it an invaluable building block for constructing molecules with significant biological activity. It serves as a linchpin in the synthesis of diverse compounds ranging from pharmaceutical intermediates to complex natural products.
In medicinal chemistry, α-tosylbenzyl isocyanide and related TosMIC derivatives are widely employed for the synthesis of pharmacologically active compounds. researchgate.net They are particularly recognized for their utility in constructing heterocyclic molecules, which form the core of many drugs. nih.govchiralen.com The reagent facilitates the introduction of unique structural motifs that are essential for binding to biological targets. researchgate.net
A notable application is in the creation of key intermediates for pharmaceuticals. For instance, derivatives of this compound are used in the synthesis of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate, a critical intermediate for the gastroesophageal reflux disease drug, fexuprazan. nih.gov Furthermore, the isocyanide functionality is instrumental in building the azaindole core of 4-fluoro-6-azaindole derivatives, which have been identified as potent HIV-1 attachment inhibitors that target the gp120 protein. researchgate.net The versatility of α-tosylbenzyl isocyanide allows for systematic modifications to the molecular backbone, enabling chemists to optimize structure-activity relationships (SAR) for improved binding affinity and pharmacokinetic properties. researchgate.net
The total synthesis of natural products is a rigorous test of any chemical methodology, and α-tosylbenzyl isocyanide has proven to be a capable tool in this demanding field. Its application has enabled the efficient construction of intricate molecular frameworks found in nature.
A prime example is the total synthesis of Mansouramycin B , an isoquinoline alkaloid. A novel method for isoquinoline synthesis was developed that relies on the catalytic acid-mediated cyclization of α-benzyl TosMIC derivatives, which was successfully applied to the first total synthesis of this natural product. beilstein-journals.org Similarly, the synthesis of Cassiarin A , a potent antiplasmodial alkaloid, utilizes a strategy where a substituted α-tosylbenzyl isocyanide derivative is a key intermediate. nih.gov In this synthesis, TosMIC is first deprotonated and then sequentially alkylated to build the necessary isonitrile precursor for subsequent cyclization reactions. nih.gov
| Natural Product | Synthetic Strategy Involving α-Tosylbenzyl isocyanide Derivative | Reference |
| Mansouramycin B | Acid-mediated heterocyclization of an α-benzyl TosMIC derivative to form the core isoquinoline structure. | beilstein-journals.org |
| Cassiarin A | Alkylation of TosMIC to form a key substituted isonitrile intermediate for the construction of the alkaloid's core. | nih.gov |
Peptidomimetics are molecules designed to mimic natural peptides but with enhanced stability, bioavailability, and receptor affinity. beilstein-journals.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are paramount in the synthesis of these compounds because they efficiently generate peptide-like structures. nih.govbeilstein-journals.org These reactions allow for the one-pot combination of three or four different starting materials to produce complex products, introducing significant molecular diversity in a single step. beilstein-journals.org
Benzyl (B1604629) isocyanides, including α-tosylbenzyl isocyanide, are valuable intermediates in these reactions. organic-chemistry.org The Ugi four-component reaction (U-4CR), for instance, combines an isocyanide, an amine, a carboxylic acid, and a carbonyl compound to furnish α-acylamino amides, which are excellent peptidomimetic scaffolds. beilstein-journals.org Similarly, the Passerini three-component reaction provides α-acyloxy carboxamides. beilstein-journals.orgwikipedia.org The ability to use α-tosylbenzyl isocyanide in these MCRs allows for the incorporation of its unique structural features directly into peptide-like backbones, providing a rapid route to novel peptidomimetics for therapeutic development. nih.gov
The development of small-molecule inhibitors for therapeutic targets is a cornerstone of modern drug discovery. α-Tosylbenzyl isocyanide has been implicated in the synthesis of inhibitors for important disease-related proteins.
PCSK9 (Proprotein convertase subtilisin/kexin type 9) inhibitors are a class of drugs used to treat hypercholesterolemia. A patent for cyclic tetramer compounds as PCSK9 inhibitors lists α-tosylbenzyl isocyanide as a reagent in their synthesis, highlighting its role in creating complex macrocyclic structures designed to disrupt the protein's function. chiralen.com
IDO1 (Indoleamine 2,3-dioxygenase 1) is a key target in cancer immunotherapy, as its inhibition can restore anti-tumor immune responses. nih.govresearchgate.net While direct synthesis of a marketed IDO1 inhibitor using α-tosylbenzyl isocyanide is not prominently documented, the reagent is a key building block for various heterocyclic scaffolds (e.g., imidazoles, pyrroles) that are prevalent in many known IDO1 inhibitors. researchgate.netchiralen.com Its utility in constructing such structures makes it a relevant tool for developing novel inhibitors against this enzyme.
Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to specific receptors or metal ions. youtube.com The isocyanide functional group possesses unique electronic properties that make it highly suitable for these applications. Isocyanides are known to be excellent ligands for a variety of transition metals, a property that has led to their extensive use in coordination chemistry. organic-chemistry.org
This coordinating ability allows α-tosylbenzyl isocyanide to serve as a ligand for metalloproteins, potentially acting as a targeted probe or inhibitor. Furthermore, the reactivity of the isocyanide group can be exploited for bioconjugation. For example, the [4+1] cycloaddition reaction between isocyanides and tetrazines is a form of "click chemistry" that can be used to label and detect molecules in complex biological environments. nih.gov This enables the use of α-tosylbenzyl isocyanide derivatives as chemical probes for identifying and isolating natural products or for tagging proteins of interest.
Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. stanford.edu These libraries are then screened for biological activity in a high-throughput fashion to identify new drug leads. stanford.edu
Isocyanide-based multicomponent reactions (IMCRs) are exceptionally well-suited for combinatorial chemistry. beilstein-journals.org The Ugi and Passerini reactions, for which α-tosylbenzyl isocyanide is a valuable component, tolerate a vast range of starting materials. beilstein-journals.orgwikipedia.org By systematically varying the amine, carbonyl, and carboxylic acid components used with α-tosylbenzyl isocyanide, chemists can generate extensive libraries of diverse peptidomimetic and heterocyclic compounds. organic-chemistry.orgstanford.edu This approach saves considerable time and resources compared to traditional one-by-one synthesis, accelerating the early stages of drug discovery. stanford.edu The structural diversity encoded by these libraries increases the probability of finding a "hit" compound that can be further optimized into a clinical candidate.
Applications in Materials Science Research
While α-Tosylbenzyl isocyanide is predominantly recognized for its utility in the synthesis of complex organic molecules and heterocyclic frameworks, its potential applications in materials science are an emerging area of interest. The unique structural and reactive characteristics of this compound, particularly the isocyanide functional group, open avenues for the development of novel polymers and functional materials with tailored properties. Research in this domain is primarily centered on the synthesis of poly(isocyanides) and the incorporation of the α-tosylbenzyl isocyanide moiety into larger macromolecular structures.
Poly(isocyanides) are a class of polymers known for their rigid, helical conformations, which can give rise to interesting optical and chiroptical properties. The polymerization of isocyanide monomers can be initiated by various catalysts, leading to the formation of high molecular weight polymers with a well-defined helical structure. The pendant groups attached to the isocyanide core play a crucial role in determining the properties of the resulting polymer, such as its solubility, thermal stability, and responsiveness to external stimuli.
The presence of the bulky and polar tosyl and benzyl groups in α-Tosylbenzyl isocyanide is expected to significantly influence the properties of its corresponding polymer, poly(α-Tosylbenzyl isocyanide). These groups can enhance the thermal stability of the polymer backbone and influence its solubility in organic solvents. Furthermore, the chiral center at the α-carbon of the isocyanide offers the potential for creating polymers with specific chiroptical properties, which are valuable in applications such as chiral separation and sensing.
Although detailed experimental data on the material properties of poly(α-Tosylbenzyl isocyanide) are not extensively documented in the current body of scientific literature, the known characteristics of other poly(isocyanides) with bulky side groups allow for informed predictions. It is anticipated that poly(α-Tosylbenzyl isocyanide) would exhibit significant thermal stability and possess unique solution properties due to its rigid helical structure.
To illustrate the potential material properties, the following table presents data from research on analogous poly(isocyanides). This data serves as a predictive framework for the anticipated characteristics of materials derived from α-Tosylbenzyl isocyanide, while underscoring the need for direct experimental investigation.
| Poly(isocyanide) Derivative | Monomer Structure | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Key Findings and Potential Applications |
|---|---|---|---|---|
| Poly(phenyl isocyanide) | C6H5-NC | ~130 °C | >300 °C | Exhibits high thermal stability and forms liquid crystalline phases. Potential for high-performance films and fibers. |
| Poly(n-butyl isocyanide) | CH3(CH2)3-NC | ~25 °C | ~250 °C | Shows lyotropic liquid crystalline behavior. Could be used in responsive materials and sensors. |
| Poly(chiral isocyanide) | (R)- or (S)-CH(CH3)(C6H5)-NC | Not Reported | Not Reported | Demonstrates strong chiroptical activity. Potential applications in chiral recognition and asymmetric catalysis. |
| *Predicted Poly(α-Tosylbenzyl isocyanide) | C6H5CH(SO2C7H7)-NC | Predicted >150 °C | Predicted >300 °C | Expected high thermal stability and chiroptical properties. Potential for specialty polymers and functional materials. |
*Data for Poly(α-Tosylbenzyl isocyanide) are predictive and based on the properties of structurally similar poly(isocyanides). Further experimental validation is required.
The exploration of α-Tosylbenzyl isocyanide in materials science is still in its early stages. Future research is anticipated to focus on the controlled polymerization of this monomer to synthesize well-defined polymers and to thoroughly characterize their mechanical, thermal, optical, and electrical properties. The findings from such studies will be crucial in unlocking the full potential of α-Tosylbenzyl isocyanide as a valuable building block for the next generation of advanced materials.
Q & A
Basic Research Questions
Q. How to optimize the synthesis of a-Tosylbenzyl isocyanide to achieve high purity and yield?
- Methodology : The synthesis typically involves reacting p-toluenesulfinic acid derivatives with benzyl halides under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Reaction time : Extended reaction times (24–48 hours) improve conversion rates, but excess time may degrade the product.
- Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient ensures high purity. Recrystallization from ethanol/water mixtures is also effective .
- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and NMR spectroscopy.
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Core techniques :
- NMR spectroscopy : H and C NMR verify the tosyl and benzyl moieties, with characteristic peaks for the isocyanide group (~210 ppm in C NMR) .
- IR spectroscopy : The isocyanide stretching vibration appears at ~2150 cm .
- X-ray crystallography : Provides definitive structural confirmation but requires high-quality single crystals .
Q. What are the common synthetic applications of this compound in multicomponent reactions (MCRs)?
- Key reactions :
- Ugi-4CR : The isocyanide acts as a nucleophile, reacting with aldehydes, amines, and carboxylic acids to form α-acyloxy amides. Yields >70% are achievable under mild conditions .
- Passerini reaction : Combines with ketones and carboxylic acids to generate α-hydroxy amides. Steric hindrance from the tosyl group can limit reactivity with bulky substrates .
Advanced Research Questions
Q. How does this compound’s electronic structure influence its reactivity in catalytic cycles?
- Mechanistic insights :
- The tosyl group stabilizes transition states via electron-withdrawing effects, enhancing electrophilicity at the isocyanide carbon. DFT calculations show a 15–20% increase in activation energy for sterically hindered substrates .
- In photoredox catalysis, the isocyanide’s low LUMO energy facilitates single-electron transfer (SET) processes, enabling cyanations under visible light .
Q. How to resolve contradictions in reported catalytic activity data across different solvent systems?
- Analytical approach :
- Control experiments : Replicate studies in identical solvents (e.g., DCM vs. THF) while maintaining constant temperature and concentration .
- Solvent parameter analysis : Correlate results with Kamlet-Taft parameters (polarity, hydrogen-bonding) to identify solvent-specific effects .
- Statistical validation : Use ANOVA to assess significance of yield variations (>5% difference is typically meaningful) .
Q. What strategies mitigate decomposition of this compound under aerobic conditions?
- Stabilization methods :
- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation .
- Additives : 2,6-Di-tert-butylphenol (0.1–1 mol%) scavenges free radicals, extending shelf life by 3–4× .
Q. How can computational methods predict the regioselectivity of this compound in heterocycle synthesis?
- Workflow :
- DFT calculations : Optimize transition-state geometries (e.g., Gaussian 16) to compare activation barriers for competing pathways .
- NBO analysis : Quantify charge distribution to predict nucleophilic/electrophilic attack sites .
- Case study : In thiazole synthesis, calculations correctly predicted >90% regioselectivity for C–N bond formation over C–S .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., yields, reaction times) and processed results (e.g., TOF, TON) for catalytic studies .
- Spectra : Annotate key peaks in NMR/IR spectra submitted as supplementary data .
- Reproducibility : Document exact molar ratios, solvent grades, and purification protocols. For example, "Column chromatography: silica gel 60 (230–400 mesh), hexane/EtOAc 3:1" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
